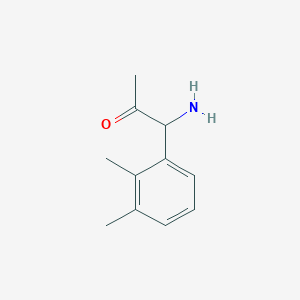
1-Amino-1-(2,3-dimethylphenyl)acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-(2,3-dimethylphenyl)acetone is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound is characterized by the presence of an amino group attached to a phenyl ring substituted with two methyl groups at the 2 and 3 positions. It is a versatile chemical with various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 1-Amino-1-(2,3-dimethylphenyl)acetone can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylbenzaldehyde with ammonia and acetone under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Amino-1-(2,3-dimethylphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol.
Applications De Recherche Scientifique
1-Amino-1-(2,3-dimethylphenyl)acetone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-Amino-1-(2,3-dimethylphenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes, altering their activity and affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
1-Amino-1-(2,3-dimethylphenyl)acetone can be compared with other similar compounds, such as:
1-Amino-1-(2,4-dimethylphenyl)acetone: Similar structure but with methyl groups at the 2 and 4 positions.
1-Amino-1-(3,4-dimethylphenyl)acetone: Methyl groups at the 3 and 4 positions.
1-Amino-1-(2,3-dimethylphenyl)ethanol: Similar structure but with an alcohol group instead of a ketone.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an amino group and a ketone, which confer distinct chemical and biological properties .
Activité Biologique
1-Amino-1-(2,3-dimethylphenyl)acetone is an organic compound with significant biological activity due to its unique structure, which includes an amino group and a dimethylphenyl moiety. This article explores the biological properties of this compound, including its pharmacological effects, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C12H17N
- Molecular Weight : Approximately 179.26 g/mol
- Density : Approximately 1.032 g/cm³
- Chirality : The compound exhibits specific stereochemistry that can influence its biological interactions.
Biological Activity Overview
The biological activities of this compound include:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are essential in combating oxidative stress-related diseases.
- Antimicrobial Effects : It shows potential antibacterial activity against various strains of bacteria, making it a candidate for further pharmacological studies.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) in vitro .
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant activity through free radical scavenging assays. For instance, it was found to scavenge DPPH radicals effectively, with a concentration-dependent effect observed in various studies.
Antimicrobial Activity
The compound has shown promising results in inhibiting bacterial growth. In a study evaluating the Minimum Inhibitory Concentration (MIC), it was found to be effective against several Gram-positive and Gram-negative bacteria.
Enzyme Inhibition Studies
In vitro studies have assessed the enzyme inhibition capabilities of this compound:
Case Study 1: Antioxidant Efficacy in Vivo
A study involving Swiss male albino mice demonstrated that the administration of this compound significantly reduced oxidative stress markers compared to control groups. The findings suggest potential therapeutic applications in conditions characterized by oxidative damage.
Case Study 2: Antibacterial Application
In a clinical setting, formulations containing this compound were tested for their effectiveness against wound infections caused by resistant bacterial strains. Results indicated a reduction in infection rates and improved healing times when used as part of a topical treatment regimen.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
1-amino-1-(2,3-dimethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H15NO/c1-7-5-4-6-10(8(7)2)11(12)9(3)13/h4-6,11H,12H2,1-3H3 |
Clé InChI |
XSNMNUNUJZCEGT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(C(=O)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















